1-Ethyl-2-(methoxymethoxy)benzene
Description
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-ethyl-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C10H14O2/c1-3-9-6-4-5-7-10(9)12-8-11-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
ASYHVUOFHHCJFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCOC |
Origin of Product |
United States |
Preparation Methods
Methoxymethylation of Ethyl-Substituted Phenols
A common approach to prepare 1-ethyl-2-(methoxymethoxy)benzene is via methoxymethylation of 2-ethylphenol. This involves reacting the phenolic hydroxyl group with methoxymethyl chloride (MOM-Cl) in the presence of a base such as sodium hydride or potassium carbonate.
$$
\text{2-Ethylphenol} + \text{MOM-Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-Ethyl-2-(methoxymethoxy)benzene}
$$
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Base: Potassium carbonate or sodium hydride
- Temperature: 0°C to room temperature
- Reaction time: 1–4 hours
Nucleophilic Displacement Using Alkali Methoxides
According to patent literature on related methoxymethylated benzene derivatives, nucleophilic displacement of a chloromethyl group by alkali methoxides (e.g., sodium methoxide, lithium methoxide, or potassium methoxide) in methanol is an effective method to introduce the methoxymethyl group.
| Parameter | Range/Value |
|---|---|
| Alkali methoxide concentration | 10% to 30% in methanol (typically ~20%) |
| Temperature | Reflux (~65°C) |
| Reaction time | 30 minutes to 2 hours |
| Solvent | Methanol |
This method involves heating the chloromethyl derivative with alkali methoxide solution under reflux with stirring to achieve substitution.
Protection via Methoxymethylation in Acidic Media
In some cases, methoxymethylation is carried out by exposure of the substrate to acidic conditions in the presence of methanol and formaldehyde equivalents, forming the methoxymethoxy group through electrophilic substitution. However, this method may lead to side products such as hydroxymethyl derivatives, requiring careful control of reaction conditions.
Stepwise Synthesis Example from 2-Chlorobenzylchloride
A multi-step synthesis route, adapted from patent EP2621885B1, illustrates the preparation of methoxymethylated benzene derivatives structurally related to 1-ethyl-2-(methoxymethoxy)benzene. The process involves:
| Step No. | Reaction Step | Description |
|---|---|---|
| 1 | Nitration | 2-chlorobenzylchloride nitrated to 4-nitro-2-chloromethyl-chlorobenzene |
| 2 | Methoxymethylation | Introduction of methoxymethyl group via nucleophilic displacement with alkali methoxide |
| 3 | Amination | Introduction of benzylamine group via nucleophilic substitution |
| 4 | Hydrogenation | Catalytic hydrogenation of nitro group to amine |
| 5 | Acid Precipitation (optional) | Formation of physiologically compatible salts of the amine product |
This sequence highlights the importance of controlled nucleophilic substitutions and catalytic hydrogenation to achieve the desired methoxymethylated amine intermediates.
Catalysts and Reaction Conditions
Hydrogenation Catalysts
- Palladium on carbon (Pd/C)
- Platinum-based catalysts
Hydrogenation is typically conducted under mild hydrogen pressure (2–3 bar) at temperatures ranging from 20°C to 78.4°C, often around 60–78°C, in solvents such as ethyl acetate, toluene, or methanol. The reaction time varies from 30 minutes to 4 hours depending on substrate and catalyst load.
Phase Transfer Catalysts
For nucleophilic displacement steps, phase transfer catalysts such as tetraalkylammonium salts (e.g., tetraethylammonium bromide) are used to enhance reaction rates and yields. Catalyst loading is typically around equimolar to the substrate (0.5:1 to 1.5:1 molar ratio).
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|
| Methoxymethylation with MOM-Cl | Simple, direct protection of phenol | Requires careful handling of reagents | 70–90% |
| Nucleophilic displacement with alkali methoxide | Mild conditions, good selectivity | Requires chloromethyl precursor | 60–85% |
| Acid-catalyzed methoxymethylation | Can be performed on various substrates | Side reactions, by-products formation | Variable, often lower |
| Multi-step nitration and hydrogenation | Enables functional group transformations | Multi-step, time-consuming | Moderate to high |
Research Findings and Notes
- Side reactions such as formation of hydroxymethyl phenols can reduce yield and complicate purification.
- Use of phase transfer catalysts significantly improves nucleophilic substitution efficiency.
- Hydrogenation steps must be carefully controlled to avoid over-reduction or deprotection of the methoxymethyl group.
- Crystallization and isolation steps after hydrogenation are critical for obtaining pure product and can be performed in the same solvent used for hydrogenation, avoiding solvent exchange.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethyl-2-(methoxymethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(methoxymethoxy)benzene involves its interaction with various molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo various chemical modifications.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural analogs of 1-Ethyl-2-(methoxymethoxy)benzene differ in substituent type, position, and functional groups. Key comparisons include:
Key Observations :
- Substituent Position : The ethyl and methoxymethoxy groups in the target compound occupy adjacent positions (C1 and C2), creating steric and electronic effects distinct from para-substituted analogs (e.g., 1-(1-Methoxyethyl)-4-(methoxymethoxy)benzene) .
- Functional Group Reactivity : Methoxymethoxy groups are more hydrolytically labile under acidic conditions compared to simple methoxy or ethoxy groups . Ethyl groups enhance hydrophobicity relative to ethynyl or nitro substituents.
Reactivity Trends :
- Methoxymethoxy groups undergo acid-catalyzed hydrolysis to yield diols or methoxy-phenols .
- Ethyl groups are stable under basic conditions but susceptible to oxidation to carboxylic acids under strong oxidizing agents.
Physicochemical Properties
| Property | 1-Ethyl-2-(methoxymethoxy)benzene | 1-Ethoxy-2-methoxybenzene | 1-Ethynyl-2-methoxybenzene |
|---|---|---|---|
| Molecular Weight | 167.23 g/mol | 152.19 g/mol | 132.16 g/mol |
| Solubility | Moderate in polar solvents (EtOAc) | High in acetone | Low in water, high in THF |
| Boiling Point | ~250–270°C (estimated) | 220–230°C | 180–190°C |
| Stability | Acid-sensitive | Stable in base | Air-sensitive (alkyne) |
Biological Activity
1-Ethyl-2-(methoxymethoxy)benzene, also known as ethyl 2-methoxy-3-methylphenyl ether, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H14O3
- Molecular Weight : 182.22 g/mol
- Structure : Composed of a benzene ring substituted with ethyl and methoxymethoxy groups.
Cytotoxicity
Research indicates that 1-Ethyl-2-(methoxymethoxy)benzene exhibits cytotoxic effects against various cancer cell lines. A study evaluated its effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using the MTT assay, which measures cell viability based on mitochondrial activity.
| Cell Line | IC50 (µg/ml) | % Viability at 100 µg/ml |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
The results indicate that the compound has a significant cytotoxic effect on cancer cells while showing lower toxicity towards normal cells, suggesting a selective action against malignant cells .
The cytotoxicity of 1-Ethyl-2-(methoxymethoxy)benzene may be attributed to its ability to induce apoptosis in cancer cells. Microscopic observations revealed morphological changes consistent with apoptotic processes, including cell shrinkage and nuclear condensation. The compound's mechanism likely involves interference with cellular functions such as cell cycle regulation and induction of oxidative stress .
Study on Anticancer Activity
A detailed investigation was conducted to assess the anticancer potential of 1-Ethyl-2-(methoxymethoxy)benzene in vivo. The study involved administering the compound to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, reinforcing the compound's potential as an anticancer agent .
Genomic Damage Assessment
Another study explored the compound's effects on genomic stability. It was found that exposure to certain concentrations resulted in increased levels of DNA damage markers in treated cells, indicating that while the compound exhibits anticancer properties, it may also have genotoxic effects at higher doses .
Q & A
Advanced Research Question
- Catalyst Optimization : Use Li/MgO catalysts to reduce Pd loading by 50% while maintaining >70% yield .
- Solvent Recycling : Replace THF with cyclopentyl methyl ether (CPME), enabling >90% solvent recovery via distillation .
Data Conflict : Lower yields (60%) in CPME vs. THF (75%) require trade-off analysis between sustainability and efficiency .
What safety protocols are critical for handling 1-Ethyl-2-(methoxymethoxy)benzene in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent dermal/ocular exposure .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the methoxymethoxy group .
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid toxic fumes (e.g., CO, NOₓ) .
How can conflicting data on the compound’s thermal stability be reconciled?
Advanced Research Question
- Issue : Some studies report decomposition at 150°C , while others note stability up to 180°C .
- Resolution :
- TGA Analysis : Conduct thermogravimetric analysis under inert (N₂) vs. oxidative (air) conditions to identify decomposition pathways .
- Kinetic Studies : Use Arrhenius plots to model degradation rates, revealing autocatalytic oxidation in air as a key variable .
What methodologies enable the study of 1-Ethyl-2-(methoxymethoxy)benzene’s role in supramolecular chemistry?
Advanced Research Question
- Host-Guest Systems : Use X-ray crystallography to analyze inclusion complexes with β-cyclodextrin, highlighting ether-oxygen hydrogen bonding .
- Dynamic NMR : Probe conformational flexibility of the methoxymethoxy group in solution (e.g., variable-temperature ¹H NMR) .
How do substituent effects impact the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
